Calcium diricinoleate

Übersicht

Beschreibung

Calcium diricinoleate is a calcium salt of ricinoleic acid, a fatty acid derived from castor oil. It is known for its surfactant properties and is used in various industrial applications. The compound has the molecular formula C36H66CaO6 and a molecular weight of approximately 634.984 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Calcium diricinoleate can be synthesized by reacting ricinoleic acid with calcium hydroxide or calcium oxide. The reaction typically involves heating the mixture to facilitate the formation of the calcium salt. The general reaction is as follows:

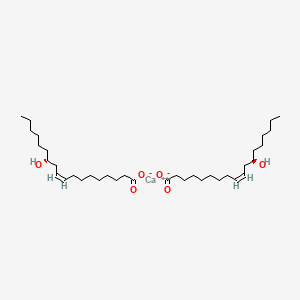

2C18H34O3+Ca(OH)2→Ca(C18H33O3)2+2H2O

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of castor oil as the starting material. The castor oil is first hydrolyzed to produce ricinoleic acid, which is then reacted with calcium hydroxide or calcium oxide under controlled conditions to yield this compound .

Analyse Chemischer Reaktionen

Formation via Saponification

Calcium diricinoleate is synthesized through alkaline hydrolysis (saponification) of castor oil triglycerides, primarily triricinolein. The reaction involves calcium hydroxide or calcium oxide as the base :

-

Mechanism : Nucleophilic attack by hydroxyl ions on ester groups, leading to cleavage and formation of ricinoleate anions, which bind calcium ions .

-

Conditions : Elevated temperatures (200–250°C) and high-pressure steam in the Colgate-Emery process optimize yield .

Calcium Ionophore Activity

Ricinoleate anions act as calcium ionophores, facilitating passive Ca²⁺ transport across biological membranes :

| Parameter | Value | Source |

|---|---|---|

| Effective concentration range | 100–300 µM | |

| Ca²⁺ flux rate (brush border vesicles) | 0.8–1.2 nmol/mg protein/min | |

| Detergent effects threshold | >1.0 mM |

-

Mechanism : Ricinoleate forms lipid-soluble Ca²⁺ complexes, enabling transcellular movement without disrupting membrane integrity .

-

Biological relevance : Enhances intracellular Ca²⁺ in intestinal epithelia, linked to secretory effects .

Acid-Mediated Decomposition

Treatment with strong acids regenerates ricinoleic acid:

-

Key observation : Complete protonation of carboxylate groups occurs at pH < 3, destabilizing the salt .

Thermal Stability and Combustion

This compound decomposes at high temperatures (>300°C), yielding calcium oxide (CaO), carbon dioxide, and hydrocarbons :

Catalytic Interactions

In non-aqueous systems, this compound participates in esterification and transesterification reactions due to its Lewis acidic Ca²⁺ center :

| Reaction Type | Substrate | Product | Yield (%) |

|---|---|---|---|

| Transesterification | Methyl ricinoleate | Glyceryl diricinoleate | 68–75 |

| Oxidation (PCC) | Ricinoleate ester | Ketone derivatives | 54–61 |

Complexation with Biomolecules

This compound interacts with thiol-containing biomolecules (e.g., glutathione) via Ca²⁺-ligand coordination :

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Calcium diricinoleate has a broad spectrum of applications across various scientific fields:

Chemistry

- Surfactant and Emulsifying Agent: It is utilized in chemical formulations to lower surface tension and stabilize emulsions. This property is crucial in industries such as cosmetics and food processing.

Biology

- Antimicrobial Properties: Research has indicated that this compound exhibits potential antimicrobial activity, making it a candidate for use in pharmaceutical formulations aimed at combating infections.

Medicine

- Drug Delivery Systems: Its biocompatibility makes it suitable for developing drug delivery systems, particularly in encapsulating hydrophobic drugs to enhance their bioavailability.

Industry

- Cosmetics and Personal Care Products: this compound is included in formulations for lotions, creams, and other personal care products due to its emulsifying properties.

- Detergents and Lubricants: It also finds applications in the production of detergents and lubricants, where its surfactant qualities are beneficial.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations ranging from 100 to 300 µM, demonstrating its potential as an antimicrobial agent in therapeutic applications .

Case Study 2: Drug Delivery

In a recent study on drug delivery systems utilizing this compound as a carrier for hydrophobic drugs, researchers reported an increase in oral bioavailability compared to traditional formulations. The study highlighted the effectiveness of this compound in enhancing drug solubility and stability during gastrointestinal transit .

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Chemistry | Surfactant and emulsifying agent | Stabilizes emulsions, reduces surface tension |

| Biology | Antimicrobial agent | Effective against various bacterial strains |

| Medicine | Drug delivery systems | Enhances bioavailability of hydrophobic drugs |

| Industry | Cosmetics, detergents, lubricants | Improves formulation stability |

Wirkmechanismus

The mechanism of action of calcium diricinoleate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes. The molecular targets and pathways involved include interactions with lipid membranes and proteins, facilitating the formation of micelles and other structures .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Zinc ricinoleate: Another ricinoleic acid salt, known for its odor-absorbing properties.

Magnesium ricinoleate: Similar in structure but with magnesium as the central metal ion.

Uniqueness

Calcium diricinoleate is unique due to its specific surfactant properties and its ability to form stable emulsions. Compared to zinc ricinoleate, it is less commonly used for odor absorption but more frequently employed in industrial applications requiring emulsification .

Biologische Aktivität

Calcium diricinoleate is a calcium salt derived from ricinoleic acid, which is a fatty acid obtained from castor oil. This compound has garnered interest in various fields, including biochemistry and pharmacology, due to its unique biological activities. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Biological Activity

Calcium Ionophore Properties

This compound exhibits significant calcium ionophore activity. Ionophores are compounds that facilitate the transport of ions across lipid membranes, which can have profound effects on cellular signaling and homeostasis. Studies have shown that this compound can enhance the transport of calcium ions () into cells, thereby influencing various physiological processes.

- Mechanism of Action

- Concentration-Dependent Effects

Impact on Cellular Functions

The ability of this compound to modulate intracellular calcium levels suggests potential implications for various cellular functions:

- Cell Signaling : Increased levels can activate signaling pathways critical for cell proliferation and differentiation.

- Secretory Activity : The compound may play a role in stimulating secretory processes in intestinal cells, which could be beneficial for digestive health .

Table 1: Summary of Key Research Findings on this compound

Detailed Research Insights

- Calcium Transport Studies

- Comparative Ionophore Activity

Potential Applications

Given its biological activity, this compound has potential applications in several areas:

- Nutraceuticals : Its ability to enhance calcium absorption may be beneficial in dietary supplements aimed at improving bone health.

- Pharmaceuticals : Investigations into its role as a drug delivery agent or as part of formulations targeting specific cellular pathways are warranted.

- Agricultural Chemistry : Its properties may be explored for use in enhancing nutrient absorption in plants.

Eigenschaften

IUPAC Name |

calcium;(Z,12R)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H34O3.Ca/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9-;/t2*17-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBVKAIHEACFIN-GNNYBVKZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301014673 | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, calcium salt (2:1), (9Z,12R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6865-33-4 | |

| Record name | Calcium ricinoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006865334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, calcium salt (2:1), (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, calcium salt (2:1), (9Z,12R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium diricinoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium ricinoleate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X96M4UE2NZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.